Product packaging for Benzene, [(1E)-5-bromo-1-pentenyl]-(Cat. No.:CAS No. 57238-67-2)

Benzene, [(1E)-5-bromo-1-pentenyl]-

Cat. No.: B3272719
CAS No.: 57238-67-2
M. Wt: 225.12 g/mol
InChI Key: TZRQBRODRXBKDJ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Position of Benzene (B151609), [(1E)-5-bromo-1-pentenyl]- in Organic Synthesis

The strategic value of Benzene, [(1E)-5-bromo-1-pentenyl]- lies in its bifunctional nature. The (E)-vinyl bromide moiety is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the stereospecific formation of new carbon-carbon or carbon-heteroatom bonds at the vinylic position, enabling the synthesis of more complex substituted alkenes with retention of the E-geometry.

Simultaneously, the terminal bromo- group on the pentenyl chain functions as a classic electrophilic site for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, thiols, and larger carbon fragments via alkylation of enolates or organometallic reagents. The presence of these two distinct reactive sites on the same molecule allows for sequential and orthogonal chemical transformations, making it a powerful tool in multi-step syntheses.

For instance, the vinyl bromide can first be subjected to a Suzuki coupling with a boronic acid to form a new C-C bond, followed by an SN2 reaction at the pentyl bromide terminus to introduce another functional group, leading to highly functionalized and complex target molecules.

Retrosynthetic Analysis Leading to Benzene, [(1E)-5-bromo-1-pentenyl]-

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. numberanalytics.com For Benzene, [(1E)-5-bromo-1-pentenyl]-, a primary disconnection strategy would target the formation of the carbon-carbon double bond.

Key Retrosynthetic Disconnections:

Wittig-type Olefination: A logical disconnection breaks the double bond, leading back to benzaldehyde (B42025) and a phosphonium (B103445) ylide derived from 4-bromobutyltriphenylphosphonium bromide. The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, are powerful methods for creating alkenes from carbonyl compounds and are known to provide control over stereoselectivity (E vs. Z). nih.gov

Hydrohalogenation of an Alkyne: Another approach involves the disconnection of the vinyl bromide, suggesting a precursor alkyne, 5-phenyl-4-pentyn-1-ol, which could be converted to the target compound via a hydrobromination reaction. Stereoselective hydrohalogenation methods, often involving radical or organometallic pathways, can yield the desired (E)-alkenyl halide. chempedia.info

Alkylation and Elimination: One could also envision a pathway starting from a simpler aryl halide. For example, a nucleophilic substitution using an appropriate organometallic reagent on a dihalopentene precursor could be a viable route. Subsequent selective elimination could establish the double bond. organic-chemistry.org

A plausible forward synthesis based on a Wittig-type disconnection is outlined below:

StepReactantsReagentsProductReaction Type
11,4-dibromobutane, Triphenylphosphine (B44618)Toluene, heat4-Bromobutyltriphenylphosphonium bromidePhosphonium salt formation
24-Bromobutyltriphenylphosphonium bromide, BenzaldehydeStrong base (e.g., n-BuLi or NaH)Benzene, [(1E)-5-bromo-1-pentenyl]-Wittig Reaction

Historical Development of Relevant Synthetic Methodologies for Similar Arylalkenyl Halides

The synthesis of arylalkenyl halides has evolved significantly over the decades, driven by the need for stereocontrolled methods in natural product synthesis and materials science.

Early Methods (Elimination and Addition): Historically, vinyl halides were often prepared by the dehydrohalogenation of dihalides or the addition of hydrogen halides to alkynes. wikipedia.org While effective for simple substrates, these methods often lacked regioselectivity and stereoselectivity, yielding mixtures of isomers. For example, the reaction of acetylene (B1199291) with HCl to form vinyl chloride was patented in 1912. wikipedia.org

The Rise of Olefination Reactions: The development of the Wittig reaction in the 1950s was a major breakthrough, providing a reliable method for forming C=C bonds from carbonyls. nih.gov Subsequent modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, offered improved (E)-selectivity for the synthesis of trans-alkenes and utilized phosphonate (B1237965) esters that are often more reactive and easier to handle. The Julia olefination, using α-halomethyl sulfones, also emerged as a powerful method for producing alkenyl halides with high stereoselectivity. nih.govacs.org

Organometallic Approaches: The late 20th century saw the advent of powerful organometallic methods. Hydrozirconation-bromination of terminal alkynes provides a highly regio- and stereoselective route to (E)-vinyl bromides. chempedia.info Similarly, hydroboration of alkynes followed by halogenation offers another stereospecific pathway. acs.orgresearchgate.net More recently, transition-metal-catalyzed reactions, such as nickel-catalyzed cross-couplings of alkenyl-boron reagents with alkyl halides, have provided one-pot syntheses of functionalized alkenes from simple alkynes. acs.orgorganic-chemistry.org These modern methods offer high functional group tolerance and excellent stereochemical control, which are essential for synthesizing complex molecules like Benzene, [(1E)-5-bromo-1-pentenyl]-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13B B3272719 Benzene, [(1E)-5-bromo-1-pentenyl]- CAS No. 57238-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-5-bromopent-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQBRODRXBKDJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Stereoselective Synthesis of Benzene, 1e 5 Bromo 1 Pentenyl

Stereocontrolled Construction of the (1E)-Alkenyl Moiety

The primary goal in the synthesis of Benzene (B151609), [(1E)-5-bromo-1-pentenyl]- is the establishment of the trans (E) configuration of the double bond. This can be accomplished through several reliable olefination and cross-coupling methodologies.

Wittig-type reactions are powerful tools for the formation of carbon-carbon double bonds from carbonyl compounds. The stereochemical outcome of these reactions can often be controlled by the nature of the phosphorus reagent.

The classical Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. To favor the formation of the (E)-alkene, stabilized or semi-stabilized ylides are typically employed. organic-chemistry.orgwikipedia.org In the context of synthesizing Benzene, [(1E)-5-bromo-1-pentenyl]-, this would involve the reaction of benzaldehyde (B42025) with the ylide generated from (4-bromobutyl)triphenylphosphonium bromide. sigmaaldrich.comsigmaaldrich.com

The synthesis of the required phosphonium (B103445) salt, (4-bromobutyl)triphenylphosphonium bromide, can be achieved by the reaction of triphenylphosphine (B44618) with 1,4-dibromobutane. chemicalbook.com The subsequent formation of the ylide is accomplished by treatment with a strong base, such as n-butyllithium (n-BuLi). youtube.com The reaction of this ylide with benzaldehyde is expected to yield a mixture of (E) and (Z) isomers, with the (E) isomer being a significant product. stackexchange.com The use of salt-free conditions, where lithium salts are minimized, can influence the stereoselectivity. wikipedia.org

Scheme 1: Proposed Wittig reaction for the synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]-.

Table 1: Hypothetical Reaction Parameters for Salt-Free Wittig Reaction

Reactant 1Reactant 2BaseSolventTemperature (°C)Approx. Yield (%)E/Z Ratio
Benzaldehyde(4-bromobutyl)triphenylphosphonium bromiden-BuLiTHF-78 to 2560-80>5:1

Note: This data is representative of typical Wittig reactions and may not reflect experimentally verified results for this specific reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) esters and generally provides excellent (E)-selectivity, especially with aromatic aldehydes. wikipedia.orgyoutube.com This method is highly advantageous for the synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]-. The key phosphonate reagent, diethyl (4-bromobutyl)phosphonate, can be synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 1,4-dibromobutane. organic-chemistry.org

Deprotonation of the phosphonate with a suitable base, such as sodium hydride (NaH), generates a nucleophilic phosphonate carbanion. wikipedia.org This anion then reacts with benzaldehyde to form an oxaphosphetane intermediate, which subsequently eliminates to furnish the (E)-alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. organicchemistrydata.orgresearchgate.net The use of certain conditions, such as specific bases and solvents, can further enhance the (E)-selectivity. nih.gov

Scheme 2: Horner-Wadsworth-Emmons approach to Benzene, [(1E)-5-bromo-1-pentenyl]-.

Table 2: Typical Conditions for Horner-Wadsworth-Emmons Reaction

Reactant 1Reactant 2BaseSolventTemperature (°C)Approx. Yield (%)E/Z Ratio
BenzaldehydeDiethyl (4-bromobutyl)phosphonateNaHTHF0 to 2570-90>10:1

Note: This data is representative of typical HWE reactions and may not reflect experimentally verified results for this specific reaction.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the construction of the C(sp²)-C(sp²) bond in the target molecule.

One strategy involves the preparation of an (E)-alkenyl bromide precursor followed by a Suzuki-Miyaura coupling. A suitable precursor, (E)-1,5-dibromopent-1-ene, can potentially be synthesized via the anti-Markovnikov hydrobromination of 5-bromo-1-pentyne. The starting alkyne can be prepared from commercially available materials. The anti-Markovnikov addition of HBr across the triple bond, typically achieved using HBr in the presence of radical initiators like peroxides, would yield the desired (E)-1,5-dibromopent-1-ene. chemistrysteps.comyoutube.comlibretexts.orglibretexts.orgquora.com It is important to control the stoichiometry to favor mono-addition.

Scheme 3: Synthesis of (E)-1,5-dibromopent-1-ene precursor.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov To synthesize Benzene, [(1E)-5-bromo-1-pentenyl]-, one could couple phenylboronic acid with the previously prepared (E)-1,5-dibromopent-1-ene. nih.gov The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system, and a base. The chemoselectivity of the coupling, reacting preferentially at the vinylic C-Br bond over the alkyl C-Br bond, is a critical consideration.

Scheme 4: Suzuki-Miyaura coupling for the synthesis of the target compound.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Approx. Yield (%)
Phenylboronic acid(E)-1,5-dibromopent-1-enePd(PPh₃)₄K₂CO₃Toluene/H₂O80-10060-85

Note: This data is representative of typical Suzuki-Miyaura couplings and may not reflect experimentally verified results for this specific reaction.

An alternative Suzuki-Miyaura approach would involve the anti-Markovnikov hydrobromination of 5-phenyl-1-pentyne (B154860). chemicalbook.commedchemexpress.combiosynth.comontosight.aichemicalbook.com This would directly install the bromine at the terminal position of the pre-formed carbon skeleton with the desired (E)-stereochemistry. The reaction with HBr and peroxides would lead to the formation of Benzene, [(1E)-5-bromo-1-pentenyl]-. chemistrysteps.com

Scheme 5: Alternative synthesis via hydrobromination of 5-phenyl-1-pentyne.

Alkyne Reduction Methodologies for (1E)-Alkenyl Bromide Generation

A common and effective strategy for the synthesis of (E)-alkenes is through the partial reduction of an alkyne precursor. This approach allows for the establishment of the desired trans stereochemistry of the double bond before the introduction of the bromine atom at the terminal position.

Hydroboration of terminal alkynes offers a powerful method for the anti-Markovnikov addition of a borane (B79455), leading to the formation of an alkenylborane. This intermediate can then be subjected to bromination to yield the desired (E)-alkenyl bromide. The hydroboration step is stereospecific, involving a syn-addition of the B-H bond across the triple bond. libretexts.orglibretexts.org To prevent the double addition of borane to the alkyne, sterically hindered boranes are often employed. libretexts.orglibretexts.org

The general mechanism involves the reaction of a terminal alkyne with a dialkylborane (R₂BH), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to form a vinylborane (B8500763). masterorganicchemistry.comyoutube.com The boron atom adds to the terminal, less substituted carbon, and the hydrogen adds to the internal carbon. This regioselectivity is driven by both steric and electronic factors. libretexts.orglibretexts.org The subsequent treatment of the vinylborane with bromine (Br₂) at low temperatures results in the replacement of the borane group with a bromine atom, with retention of the (E)-stereochemistry.

A plausible synthetic route starting from 5-phenyl-1-pentyne would proceed as follows:

Hydroboration: Reaction of 5-phenyl-1-pentyne with a sterically hindered borane (e.g., disiamylborane) to stereoselectively form the (E)-alkenylborane.

Bromination: Treatment of the resulting alkenylborane with bromine to yield Benzene, [(1E)-5-bromo-1-pentenyl]-.

Table 1: Reagents for Hydroboration of Terminal Alkynes

Reagent Abbreviation Key Features
Disiamylborane Sia₂BH Sterically hindered, prevents double addition to the alkyne. libretexts.orglibretexts.org
9-Borabicyclo[3.3.1]nonane 9-BBN Highly regioselective and tolerant of various functional groups. masterorganicchemistry.comyoutube.com
Dicyclohexylborane Chx₂BH Another sterically hindered borane used for selective hydroboration. youtube.com

An alternative approach involves the partial reduction of a suitable alkyne precursor to a trans-alkene, followed by bromination. The key to this strategy is the choice of reducing agent to ensure the formation of the (E)-isomer.

The dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) at low temperatures, is a classic and highly effective method for the anti-addition of hydrogen to an alkyne, yielding a trans-alkene. masterorganicchemistry.comlibretexts.org This reaction proceeds through a radical anion intermediate. libretexts.org

For the synthesis of the target compound, a potential precursor would be an alkyne with a leaving group at the 5-position, such as 5-bromo-1-phenyl-1-pentyne. However, a more versatile approach would be to first form the (E)-alkene and then introduce the bromine. For example, starting with 5-phenyl-1-pentyn-5-ol, one could first protect the alcohol, then perform the reduction, deprotect, and finally convert the alcohol to a bromide. A more direct route would involve the reduction of a suitable bromo-alkyne.

Table 2: Comparison of Alkyne Reduction Methods for Alkenes

Method Reagents Stereochemical Outcome
Dissolving Metal Reduction Na or Li in liquid NH₃ Trans (E)-alkene masterorganicchemistry.comlibretexts.org
Catalytic Hydrogenation H₂, Lindlar's Catalyst Cis (Z)-alkene masterorganicchemistry.comopenochem.org
Catalytic Hydrogenation H₂, Pd/C, Pt, or Ni Alkane (full reduction) libretexts.orglibretexts.org

Following the formation of the (E)-alkene, such as (E)-5-phenyl-1-pentene, the bromine can be introduced at the terminal position.

Bromination Strategies for the Pentenyl Chain

With the (1E)-phenylpentenyl scaffold established, the next critical step is the regioselective and stereoselective introduction of the bromine atom onto the pentenyl chain.

The introduction of bromine onto an alkene can proceed via different mechanisms, leading to different products. For the target molecule, bromination is required at the terminal position of the pentenyl chain.

Electrophilic addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dibromide through a bromonium ion intermediate. masterorganicchemistry.comwikipedia.org This is generally not the desired outcome for the synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]-. However, under specific conditions or with particular reagents, regioselective bromination can be achieved.

Radical bromination is a highly effective method for introducing a bromine atom at an allylic or benzylic position. libretexts.orgchadsprep.com N-Bromosuccinimide (NBS) is the reagent of choice for these reactions, as it provides a low, constant concentration of bromine radicals, which minimizes the competing electrophilic addition to the double bond. masterorganicchemistry.comchadsprep.com The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

In the context of a precursor like (E)-1-phenyl-1-pentene, allylic bromination would occur at the C3 position, which is adjacent to the double bond. For the synthesis of the target compound where the bromine is at the C5 position, a different precursor would be necessary, or a multi-step sequence would be required. If the starting material was 1-phenyl-4-pentene, allylic bromination would be a viable strategy to introduce bromine at the 3-position, but not the desired terminal position.

Electrophilic bromination of the benzene ring is a common reaction, typically carried out with Br₂ and a Lewis acid catalyst like FeBr₃. libretexts.orglibretexts.org This reaction leads to the substitution of a hydrogen atom on the aromatic ring. libretexts.org Given that the target compound has the bromine on the pentenyl side chain, conditions that favor electrophilic aromatic substitution should be avoided. The use of NBS without a radical initiator in a polar solvent like DMF can lead to the para-bromination of electron-rich aromatic rings. wikipedia.org Therefore, careful selection of reagents and reaction conditions is crucial to ensure that bromination occurs on the alkyl chain and not the phenyl ring.

For the synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]-, a more practical approach would be to utilize a precursor that already contains a functional group at the terminal position that can be converted to a bromide. For example, starting with (E)-5-phenyl-4-penten-1-ol, the hydroxyl group can be converted to a bromine atom using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This avoids issues of regioselectivity on the alkene or aromatic ring.

Optimization of Reaction Conditions for Yield and Stereoselectivity of Benzene, [(1E)-5-bromo-1-pentenyl]-

The yield and stereoselectivity of the synthesis of "Benzene, [(1E)-5-bromo-1-pentenyl]-" are highly dependent on the chosen synthetic route and the specific reaction conditions. The following sections discuss the optimization of these parameters for related synthetic transformations.

The choice of solvent can significantly influence the rate, yield, and stereoselectivity of olefination reactions. In the context of synthesizing (E)-alkenylbenzenes, the solvent's polarity, proticity, and ability to dissolve reactants and catalysts are key factors.

For the Heck reaction , a variety of solvents have been explored. While traditional protocols often utilize polar aprotic solvents like dimethylformamide (DMF), recent efforts have focused on greener alternatives. nih.govfrontiersin.org For instance, the use of ethanol (B145695) under microwave irradiation has been shown to be effective. nih.govfrontiersin.org The use of ionic liquids as a reaction medium has also been investigated, in some cases eliminating the need for a phosphine (B1218219) ligand and allowing for catalyst recycling. wikipedia.org

In the Wittig reaction , the solvent polarity and its ability to stabilize intermediates play a crucial role in determining the stereochemical outcome. Protic solvents are known to favor the formation of the (E)-isomer. researchgate.net Conversely, aprotic solvents often lead to higher yields of the (Z)-isomer. It has also been noted that a higher dielectric constant of the solvent can support the Wittig olefination. researchgate.net

For the Horner-Wadsworth-Emmons (HWE) reaction , the choice of solvent can impact the stereoselectivity, although the reaction generally favors the formation of (E)-alkenes. wikipedia.org The reaction can be performed in a variety of solvents, with the selection often depending on the specific base and substrates being used.

ReactionSolventEffect on Yield and Stereoselectivity (for analogous reactions)
Heck ReactionEthanol (under microwave)Green and effective solvent, can lead to high yields. nih.govfrontiersin.org
Heck ReactionIonic LiquidsCan improve catalyst recyclability and may eliminate the need for phosphine ligands. wikipedia.org
Wittig ReactionProtic Solvents (e.g., Methanol)Promotes the formation of the (E)-isomer. researchgate.net
Wittig ReactionAprotic Solvents (e.g., Dioxane)Often favors the (Z)-isomer. researchgate.net
Horner-Wadsworth-EmmonsVarious (e.g., THF, DME)Solvent choice is often dependent on the base and substrates; generally high E-selectivity is maintained.

The catalyst and associated ligands are at the heart of many cross-coupling reactions used to synthesize alkenylbenzenes, with the Heck reaction being a prime example.

In the Heck reaction , palladium complexes are the catalysts of choice. wikipedia.org Precatalysts such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) are commonly used. wikipedia.org The selection of the ligand is critical for stabilizing the palladium catalyst and influencing its reactivity and selectivity. Common phosphine-based ligands include triphenylphosphine and BINAP. wikipedia.org The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active and stable catalysts. organic-chemistry.org For certain applications, phosphine-free catalyst systems have been developed, which can simplify product purification. organic-chemistry.org

For the Wittig and HWE reactions , which are not catalyst-driven in the same way as the Heck reaction, the key reagent is the phosphorus ylide or phosphonate carbanion, respectively. The nature of the substituents on the phosphorus atom can influence the reactivity and stereoselectivity of the reaction. In the HWE reaction, for example, the structure of the phosphonate ester can affect the E/Z selectivity. wikipedia.org

ReactionCatalyst/ReagentLigandEffect on Yield and Stereoselectivity (for analogous reactions)
Heck ReactionPalladium(II) AcetateTriphenylphosphineStandard system, generally provides good yields of the trans-alkene. wikipedia.org
Heck ReactionTetrakis(triphenylphosphine)palladium(0)-Commonly used precatalyst, effective for a range of substrates. wikipedia.org
Heck ReactionPalladium-N-heterocyclic Carbene ComplexesNHCHighly active and stable catalysts, can lead to high turnover numbers. organic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate Carbanion-The structure of the phosphonate ester influences E/Z selectivity. wikipedia.org

Temperature and pressure are critical parameters that can significantly affect reaction rates, yields, and in some cases, stereoselectivity.

In the Heck reaction , temperatures typically range from 80 to 140 °C. The use of microwave irradiation can significantly shorten reaction times by rapidly reaching the desired temperature. nih.govfrontiersin.org High pressure has been reported to have a beneficial effect on Heck reactions where the oxidative addition and migratory insertion steps have a negative activation volume. mdpi.com

For the Wittig reaction , temperature can influence the yield of the resulting alkene. For instance, in the reaction between benzaldehyde and propyltriphenylphosphonium bromide, higher temperatures have been shown to result in higher alkene yields. researchgate.net

In the Horner-Wadsworth-Emmons reaction , temperature can also play a role in stereoselectivity, although thermodynamic control often favors the (E)-isomer. researchgate.net Microwave-assisted HWE reactions have been developed, allowing for rapid and efficient synthesis at elevated temperatures. nih.gov

ReactionParameterConditionEffect on Yield and Stereoselectivity (for analogous reactions)
Heck ReactionTemperature80-140 °CHigher temperatures generally increase reaction rates.
Heck ReactionTemperatureMicrowave IrradiationSignificantly reduces reaction times. nih.govfrontiersin.org
Heck ReactionPressureHigh PressureCan be beneficial for certain Heck reaction pathways. mdpi.com
Wittig ReactionTemperatureHigher TemperatureCan lead to higher yields of the alkene. researchgate.net
Horner-Wadsworth-EmmonsTemperatureMicrowave IrradiationEnables rapid synthesis at elevated temperatures. nih.gov

Mechanistic Investigations of Benzene, 1e 5 Bromo 1 Pentenyl Formation Pathways

Elucidation of Reaction Intermediates in Stereoselective Syntheses

The formation of the (E)-alkene in Benzene (B151609), [(1E)-5-bromo-1-pentenyl]- is often achieved through reactions that proceed via distinct, sometimes transient, intermediates. The nature of these intermediates is critical in dictating the final stereochemistry of the double bond.

One of the most common methods for the synthesis of (E)-alkenes is the Wittig reaction . In the context of producing Benzene, [(1E)-5-bromo-1-pentenyl]-, this would involve the reaction of benzaldehyde (B42025) with a phosphonium (B103445) ylide derived from 5-bromopentyltriphenylphosphonium bromide. The mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that the reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane . wikipedia.orglibretexts.org The stereochemistry of the final alkene is determined by the geometry of this intermediate and its subsequent decomposition.

For the synthesis of (E)-alkenes, "stabilized" ylides are typically used. organic-chemistry.org In the case of forming Benzene, [(1E)-5-bromo-1-pentenyl]-, a ylide bearing an electron-withdrawing group would be considered stabilized. However, the 5-bromopentyl group is not strongly electron-withdrawing. Therefore, achieving high (E)-selectivity might require modifications to the standard Wittig protocol, such as the Schlosser modification, which involves the use of a strong base at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo form, leading to the (E)-alkene. wikipedia.org

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. The HWE reaction is well-known for its high (E)-selectivity in the synthesis of alkenes. The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde, forming an intermediate that eliminates a dialkylphosphate to give the alkene. The preference for the (E)-isomer is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the oxaphosphetane intermediate. organic-chemistry.org

The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination , are also excellent methods for the stereoselective synthesis of (E)-alkenes. wikipedia.orgyoutube.comorganic-chemistry.orgchem-station.com These reactions involve the reaction of a phenyl sulfone anion with an aldehyde. The resulting β-alkoxy sulfone is then typically acylated and subjected to reductive elimination to yield the alkene. The high (E)-selectivity is generally independent of the stereochemistry of the intermediate β-acyloxy sulfone, suggesting a thermodynamic equilibration of a radical or anionic intermediate during the reduction step. chem-station.com The Julia-Kocienski modification offers a more streamlined one-pot procedure with high (E)-selectivity. wikipedia.org

Table 1: Key Intermediates in the Stereoselective Synthesis of Alkenes

Reaction Name Key Intermediate(s) Precursors for Benzene, [(1E)-5-bromo-1-pentenyl]- Synthesis
Wittig Reaction Oxaphosphetane, Betaine (in some cases) Benzaldehyde, (4-bromobutyl)triphenylphosphonium ylide
Horner-Wadsworth-Emmons Reaction Phosphonate carbanion, Oxaphosphetane Benzaldehyde, Diethyl (4-bromobutyl)phosphonate
Julia-Lythgoe/Kocienski Olefination β-Alkoxy sulfone, Vinylic radical/anion Benzaldehyde, (4-bromobutyl)phenyl sulfone

Kinetic Studies of Key Synthetic Steps Leading to Benzene, [(1E)-5-bromo-1-pentenyl]-

In the Wittig reaction , for unstabilized ylides, the formation of the oxaphosphetane is typically fast, and its decomposition is the rate-determining step. libretexts.org Conversely, for stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl is the slower, rate-determining step. libretexts.org The reversibility of the initial steps can also play a significant role in the final E/Z ratio.

For the Horner-Wadsworth-Emmons reaction , the initial addition of the phosphonate carbanion to the aldehyde is often the rate-limiting step. wikipedia.org The subsequent elimination to form the alkene is generally fast. The stereoselectivity is often under kinetic control, with the transition state leading to the (E)-alkene being lower in energy. nrochemistry.com

A recent study on the stereoselective synthesis of geminal bromofluoroalkenes highlighted the importance of kinetic control in the selective decomposition of oxaphosphetane intermediates. nih.gov By carefully choosing the phosphorus(III) reagent and solvent, efficient kinetic differentiation between the diastereomeric intermediates was achieved, leading to high (E)-selectivity. nih.gov This principle of kinetic control is directly applicable to the synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]-.

Spectroscopic and Computational Probes for Mechanistic Intermediates

The direct observation of fleeting intermediates is often challenging. However, modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in identifying and characterizing these species.

NMR spectroscopy has been used to study the structure and reactivity of phosphonium ylides and their intermediates. orientjchem.orgresearchgate.net Dynamic NMR studies can provide information on the rotational barriers around the C-C bond in ylide systems, revealing the presence of different rotational isomers that can influence the reaction pathway. orientjchem.org For instance, ¹H, ¹³C, and ³¹P NMR data have been used to confirm the formation of phosphorus ylides and to identify the presence of both (E) and (Z) rotational isomers. orientjchem.org

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.govrsc.orgpitt.edu DFT calculations can be used to model the structures and energies of reactants, transition states, and intermediates. This allows for the prediction of reaction pathways and the elucidation of the origins of stereoselectivity. For example, computational studies on the Wittig reaction have helped to rationalize the observed stereochemical outcomes by comparing the energies of the transition states leading to the different oxaphosphetane diastereomers. masterorganicchemistry.com Similarly, computational studies of the Horner-Wadsworth-Emmons reaction have provided insights into the factors governing its high (E)-selectivity. capes.gov.br

Transition State Analysis for Stereocontrol in Benzene, [(1E)-5-bromo-1-pentenyl]- Synthesis

The stereochemical outcome of a reaction is ultimately determined by the relative energies of the transition states leading to the different stereoisomers. A lower energy transition state will be more populated, leading to the major product.

In the Wittig reaction , the geometry of the transition state for the [2+2] cycloaddition is crucial. For unstabilized ylides, a puckered, early transition state is proposed, which leads to the cis-oxaphosphetane and subsequently the (Z)-alkene. For stabilized ylides, a later, more planar transition state is favored, which allows for equilibration to the more stable trans-oxaphosphetane, resulting in the (E)-alkene.

In the Horner-Wadsworth-Emmons reaction , the transition state for the elimination step is key. The preference for the (E)-alkene is explained by a lower energy transition state where the bulky groups are positioned anti to each other. organic-chemistry.org

Computational studies allow for the detailed analysis of these transition states. By calculating the energies and geometries of the various possible transition states, researchers can predict the most likely reaction pathway and the expected stereoselectivity. nih.govrsc.org For instance, in a study on asymmetric ring-opening reactions, DFT calculations were used to identify the lowest energy transition state, which correctly predicted the major enantiomer formed. rsc.org Such an approach can be applied to model the transition states in the synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]- to understand the origins of the observed (E)-selectivity.

Role of Catalysis in Directing Stereochemistry and Regiochemistry

While the inherent reactivity of the reagents in olefination reactions often provides good stereocontrol, catalysts can be employed to enhance selectivity and control both stereochemistry and regiochemistry.

In recent years, various catalytic methods for stereoselective alkene synthesis have been developed. For example, a copper and nickel co-catalyzed hydroalkylation of terminal alkynes has been shown to produce (E)-alkenes with excellent selectivity. nih.gov The copper catalyst is proposed to activate the alkyne via hydrocupration, which controls both the regio- and diastereoselectivity, while the nickel catalyst promotes the cross-coupling. nih.gov

Catalyst-controlled enantiodivergent reactions, where a switch in the catalyst structure leads to the formation of the opposite enantiomer, have also been reported. sci-hub.se This highlights the profound influence a catalyst can have on the reaction pathway. In the context of Benzene, [(1E)-5-bromo-1-pentenyl]- synthesis, a catalyst could potentially be used to further enhance the (E)-selectivity of an olefination reaction or to enable completely new, more efficient synthetic routes. For instance, a catalyst could influence the relative rates of formation of diastereomeric intermediates or stabilize a particular transition state geometry.

Table 2: Summary of Mechanistic Investigation Techniques

Technique Application in Studying Benzene, [(1E)-5-bromo-1-pentenyl]- Formation Key Insights
Kinetic Studies Determining rate-determining steps and the influence of reaction conditions. Understanding whether the reaction is under kinetic or thermodynamic control.
NMR Spectroscopy Identification and characterization of reaction intermediates (e.g., ylides, oxaphosphetanes). Direct evidence for the existence and structure of intermediates.
Computational Chemistry (DFT) Modeling of reaction pathways, intermediates, and transition states. Prediction of stereochemical outcomes and elucidation of the origins of selectivity.
Transition State Analysis Comparing the energies of different transition states to predict the major product. Fundamental understanding of stereocontrol.
Catalysis Enhancing selectivity and exploring new reaction pathways. Potential for improved efficiency and control over the synthesis.

Mechanistic Principles Governing Transformations of Benzene, 1e 5 Bromo 1 Pentenyl

Radical Pathways and their Applications in Benzene (B151609), [(1E)-5-bromo-1-pentenyl]- Reactions

The structure of Benzene, [(1E)-5-bromo-1-pentenyl]-, featuring a bromoalkenyl chain attached to a benzene ring, suggests a high propensity for radical-mediated transformations. The carbon-bromine bond is relatively weak and susceptible to homolytic cleavage upon initiation, typically using radical initiators like azobisisobutyronitrile (AIBN) or tri-n-butyltin hydride (n-Bu₃SnH), or via photochemical methods.

Once generated, the primary 5-phenyl-4-pentenyl radical can undergo several competing reaction pathways. The most probable and synthetically valuable of these is an intramolecular radical cyclization. The rate and stereochemical outcome of this cyclization are governed by Baldwin's rules for ring closure.

Expected Radical Cyclization Pathways:

Cyclization ModeProduct TypeRing SizeFavored/Disfavored (Baldwin's Rules)
5-exo-trigCyclopentylmethyl radical5Favored
6-endo-trigCyclohexenyl radical6Disfavored

The favored 5-exo-trig cyclization would lead to the formation of a substituted cyclopentylmethyl radical. This intermediate can then be trapped by a hydrogen atom donor or undergo further reactions. This type of radical cyclization is a powerful tool in organic synthesis for the construction of five-membered rings, a common motif in natural products and other complex organic molecules.

Applications of these anticipated radical pathways would primarily lie in the synthesis of complex carbocyclic and heterocyclic frameworks. By modifying the substituents on the benzene ring or the alkenyl chain, a diverse range of molecular architectures could be accessed.

Reaction Dynamics and Kinetic Isotope Effects

A detailed study of the reaction dynamics of Benzene, [(1E)-5-bromo-1-pentenyl]- would provide valuable insights into the transition state of its radical reactions. While specific experimental data is unavailable for this compound, we can predict the general characteristics of its kinetic isotope effects (KIEs).

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is a sensitive probe of bond-breaking and bond-forming steps in a reaction mechanism. For the radical reactions of Benzene, [(1E)-5-bromo-1-pentenyl]-, isotopic substitution at key positions would be informative.

Predicted Kinetic Isotope Effects for Radical Reactions:

Isotopic SubstitutionPosition of LabelingExpected KIE TypeInformation Gained
¹²C/¹³CC-BrPrimaryElucidation of the C-Br bond cleavage step. A significant k¹²/k¹³ > 1 would indicate this bond is broken in the rate-determining step.
¹H/²H (D)C1 of the pentenyl chainSecondaryProbing the hybridization changes at the radical center during cyclization. An inverse KIE (kH/kD < 1) might be observed if the hybridization changes from sp² to sp³ in the transition state.
¹H/²H (D)C5 of the pentenyl chainSecondaryUnderstanding hyperconjugative stabilization of the radical intermediate. A small normal KIE (kH/kD > 1) could be expected.

The magnitude of these KIEs would depend on the specific reaction conditions and the nature of the transition state. For instance, a more "product-like" transition state in the radical cyclization would likely exhibit a more pronounced secondary KIE at the C1 position. The study of KIEs can help to elucidate reaction mechanisms.

Theoretical and Computational Studies of Benzene, 1e 5 Bromo 1 Pentenyl and Its Reaction Manifolds

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. globalresearchonline.netresearchgate.net This method is particularly well-suited for determining the ground state electronic structure and geometries of organic molecules.

Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis, showing the relative energies of different conformers.

ConformerDihedral Angle 1 (°C-C-C-C)Dihedral Angle 2 (°C-C-C=C)Relative Energy (kcal/mol)
1180 (anti)60 (gauche)0.00
260 (gauche)60 (gauche)1.25
3180 (anti)1202.50
460 (gauche)1203.75

This data is illustrative and represents the type of output from a computational conformational analysis.

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzene (B151609), [(1E)-5-bromo-1-pentenyl]-, one would expect the π-system of the benzene ring to be electron-rich, while the area around the bromine atom would be electron-poor due to its electronegativity, making it a potential site for nucleophilic attack.

A hypothetical table of calculated electronic properties is presented below.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

This data is illustrative and represents the type of output from a DFT electronic structure calculation.

Transition State Calculations for Reaction Pathways

Beyond the ground state, computational chemistry can explore the energy landscapes of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—we can calculate the activation energy, which is a key determinant of the reaction rate.

For Benzene, [(1E)-5-bromo-1-pentenyl]-, a potential reaction is the nucleophilic substitution of the bromine atom. Transition state calculations for such a reaction would involve modeling the approach of a nucleophile and the simultaneous breaking of the C-Br bond and formation of the new C-Nucleophile bond. The calculated energy barrier can then be used within transition state theory to estimate the reaction rate constant. This is invaluable for understanding reaction mechanisms and predicting how changes in the nucleophile or reaction conditions will affect the reaction speed. youtube.com

A hypothetical table summarizing the calculated energy barriers for a reaction is shown below.

ReactionNucleophileSolventCalculated Energy Barrier (kcal/mol)
SN2OH-Water25.3
SN2CN-DMSO22.1

This data is illustrative and represents the type of output from transition state calculations.

Many chemical transformations, particularly those involving transition metal catalysts, can lead to the formation of multiple stereoisomers. Computational methods have become increasingly powerful in predicting and explaining the stereoselectivity of such reactions. rsc.org For a molecule like Benzene, [(1E)-5-bromo-1-pentenyl]-, a catalyzed cross-coupling reaction at the double bond could potentially create a new stereocenter. By modeling the interaction of the substrate with the catalyst and calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. This predictive power is a significant aid in the rational design of new catalysts and synthetic methodologies.

Molecular Dynamics Simulations of Benzene, [(1E)-5-bromo-1-pentenyl]-

While DFT calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations provide a view of the molecule in motion. researchgate.netpsu.edu In an MD simulation, the atoms of the molecule and its surrounding environment (e.g., a solvent) are treated as classical particles moving under the influence of a force field. By solving Newton's equations of motion over time, a trajectory of the system is generated.

For Benzene, [(1E)-5-bromo-1-pentenyl]-, MD simulations could be used to study:

Conformational Dynamics: How the molecule flexes and changes its shape over time in a solution.

Solvation Structure: How solvent molecules arrange themselves around the solute, which can significantly impact reactivity. researchgate.net

Transport Properties: Properties like the diffusion coefficient can be calculated from the simulation trajectory.

MD simulations provide a dynamic picture that complements the static information from DFT, offering a more complete understanding of the molecule's behavior in a realistic environment.

Quantum Chemical Characterization of Intermediates and Reaction Pathways

The reactivity of Benzene, [(1E)-5-bromo-1-pentenyl]- is expected to be dominated by transformations involving the bromoalkenyl and phenyl functionalities. Key potential reaction pathways include intramolecular cyclizations, such as the Heck reaction, and radical-mediated cyclizations. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions by calculating the energies of reactants, intermediates, transition states, and products.

One of the most plausible transformations for this substrate is the intramolecular Heck reaction, a palladium-catalyzed process that couples an alkenyl halide with an alkene. wikipedia.org In the case of Benzene, [(1E)-5-bromo-1-pentenyl]-, this would involve the coupling of the bromo-substituted carbon of the pentenyl chain with the phenyl ring. The reaction mechanism can proceed through different pathways, primarily the neutral and cationic pathways, depending on the reaction conditions. wikipedia.org

Intramolecular Heck Reaction Pathways:

Neutral Pathway: This pathway typically begins with the oxidative addition of the carbon-bromine bond to a palladium(0) complex. This is followed by migratory insertion of the double bond of the pentenyl chain into the newly formed palladium-carbon bond, leading to a cyclic alkylpalladium intermediate. The final step is a β-hydride elimination to yield the cyclized product and a palladium-hydride species, which then regenerates the palladium(0) catalyst. wikipedia.org

Cationic Pathway: In the presence of a halide scavenger (like a silver salt), a cationic palladium complex is formed. This pathway is often faster and can lead to different regioselectivity compared to the neutral pathway. wikipedia.org

Computational studies on similar systems allow for the prediction of the relative energies of the intermediates and transition states for these pathways.

Table 1: Hypothetical Relative Energies of Key Intermediates and Transition States in the Intramolecular Heck Reaction of Benzene, [(1E)-5-bromo-1-pentenyl]- (Illustrative Data)

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant + Pd(0)Initial state0.0
Oxidative Addition Transition StateTransition state for the C-Br bond cleavage and Pd insertion+15 to +25
Alkylpalladium(II) IntermediateIntermediate formed after oxidative addition-5 to -15
Migratory Insertion Transition StateTransition state for the formation of the new C-C bond+10 to +20 from intermediate
Cyclized Alkylpalladium IntermediateIntermediate after the ring formation-20 to -30
β-Hydride Elimination Transition StateTransition state leading to the final product+5 to +15 from cyclized intermediate
Product + Pd(0) + HBrFinal cyclized product and regenerated catalystThermodynamically favorable

Note: This table presents illustrative energy ranges based on general knowledge of Heck reactions and is not based on specific calculations for the title compound.

Another significant reaction manifold for Benzene, [(1E)-5-bromo-1-pentenyl]- is radical cyclization. Homolytic cleavage of the carbon-bromine bond, typically initiated by a radical initiator or photochemically, would generate a vinyl radical. This radical can then undergo intramolecular addition to the phenyl ring. Computational studies on analogous 5-hexenyl radical cyclizations have shown a strong preference for the exo cyclization pathway, leading to the formation of a five-membered ring, over the endo pathway. This selectivity is attributed to stereoelectronic effects in the transition state, which can be modeled using quantum chemical methods.

Design Principles for Novel Transformations Based on Computational Insights

Computational chemistry not only allows for the understanding of existing reactions but also provides a powerful platform for the rational design of new chemical transformations. By analyzing the potential energy surfaces of various reaction pathways for Benzene, [(1E)-5-bromo-1-pentenyl]-, chemists can devise strategies to favor a desired outcome.

Guiding Principles for Reaction Design:

Catalyst and Ligand Design: In the context of the intramolecular Heck reaction, computational screening of different palladium catalysts and phosphine (B1218219) ligands can identify systems that lower the activation energy for the desired pathway or suppress unwanted side reactions. For example, the bite angle and electronic properties of the ligand can significantly influence the rate and selectivity of the migratory insertion and β-hydride elimination steps. wikipedia.org

Substrate Modification: Theoretical calculations can predict how modifications to the substrate would affect its reactivity. For instance, the introduction of substituents on the phenyl ring or the pentenyl chain could alter the electronic properties and steric environment, thereby influencing the regioselectivity and stereoselectivity of the cyclization.

Controlling Reaction Pathways: By understanding the energetic barriers of competing reaction pathways, conditions can be tailored to favor one over the other. For example, if a radical pathway is desired, conditions that promote homolytic C-Br bond cleavage would be employed, while conditions for the Heck reaction would be designed to favor heterolytic activation by a palladium catalyst.

Tandem and Cascade Reactions: Computational modeling can be used to design novel tandem or cascade reactions. For instance, after an initial cyclization, the resulting intermediate could be trapped by another reagent in a computationally designed sequence, leading to the rapid construction of complex molecular architectures from the relatively simple starting material, Benzene, [(1E)-5-bromo-1-pentenyl]-.

Table 2: Computationally Guided Design Strategies for Novel Transformations

Desired TransformationComputational ApproachDesign Principle
Selective formation of a specific cyclized isomerMapping the potential energy surface for different cyclization pathways (e.g., 5-exo vs. 6-endo).Choose catalysts/conditions that lower the transition state energy of the desired pathway.
Asymmetric cyclizationModeling transition states with chiral ligands.Design chiral ligands that create a significant energy difference between the diastereomeric transition states.
Trapping of a reactive intermediateCalculating the reaction profile for the interception of a key intermediate (e.g., alkylpalladium species) with a nucleophile.Introduce a suitable nucleophile that can compete with subsequent steps in the catalytic cycle.
Accessing a thermodynamically less favorable productIdentifying kinetically accessible pathways that are thermodynamically uphill.Design reaction conditions (e.g., low temperature, specific catalysts) that favor kinetic control.

Advanced Spectroscopic and Analytical Methodologies in the Research of Benzene, 1e 5 Bromo 1 Pentenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of "Benzene, [(1E)-5-bromo-1-pentenyl]-" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals, confirmation of the (E)-stereochemistry of the double bond, and assessment of sample purity.

The 1H NMR spectrum of "Benzene, [(1E)-5-bromo-1-pentenyl]-" provides crucial information about the electronic environment of each proton, their connectivity through scalar coupling, and the geometry of the double bond. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm. libretexts.org The chemical shifts and coupling patterns of these protons can offer insights into the substitution pattern of the benzene (B151609) ring.

The vinyl protons are particularly diagnostic. The proton on the carbon adjacent to the phenyl group (C1-H) is expected to resonate further downfield than the other vinyl proton (C2-H) due to the deshielding effect of the aromatic ring. A key feature for determining the stereochemistry is the vicinal coupling constant (3JHH) between the two vinylic protons. For a trans or (E)-configuration, this coupling constant is typically large, in the range of 12-18 Hz, while a cis or (Z)-configuration would show a smaller coupling constant of 6-12 Hz.

The protons of the pentenyl chain will exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the bromine atom (C5-H2) is expected to be deshielded and appear around δ 3.4 ppm as a triplet, due to coupling with the neighboring methylene group (C4-H2). The remaining methylene protons (C3-H2 and C4-H2) will resonate further upfield, and their multiplicities will be determined by coupling to adjacent protons.

Table 1: Predicted 1H NMR Chemical Shifts and Couplings for Benzene, [(1E)-5-bromo-1-pentenyl]-

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.5m-
C1-H6.2 - 6.5d15-16
C2-H5.8 - 6.1dt15-16, 6-7
C5-H2~3.4t~7
C4-H2~2.2m-
C3-H2~1.9m-

Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The number of distinct signals indicates the number of unique carbon environments. The aromatic carbons of the phenyl group typically resonate in the δ 125-140 ppm region. libretexts.org The vinylic carbons (C1 and C2) are expected in the olefinic region, generally between δ 110 and 140 ppm. The carbon attached to the bromine atom (C5) will be shifted downfield to approximately δ 33 ppm, while the other aliphatic carbons (C3 and C4) will appear at higher field strengths.

Table 2: Predicted 13C NMR Chemical Shifts for Benzene, [(1E)-5-bromo-1-pentenyl]-

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C (quaternary)135 - 140
Aromatic-C (CH)125 - 130
C1130 - 135
C2125 - 130
C5~33
C4~32
C3~30

Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR spectra and confirming the structure of "Benzene, [(1E)-5-bromo-1-pentenyl]-".

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the vinylic protons (C1-H and C2-H) and the coupling between the adjacent methylene groups in the pentenyl chain (C2-H with C3-H2, C3-H2 with C4-H2, and C4-H2 with C5-H2). researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It allows for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). For example, the proton signal at ~3.4 ppm would show a correlation to the carbon signal at ~33 ppm, confirming the C5-H2 group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the vinylic proton C1-H should show a correlation to the quaternary aromatic carbon it is attached to, as well as to C3. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For "Benzene, [(1E)-5-bromo-1-pentenyl]-", a strong NOE between the vinylic protons would indicate a cis-geometry, while the absence of a strong NOE, or a weaker correlation, would be consistent with the trans-geometry. Additionally, NOESY can reveal the spatial relationship between the phenyl ring protons and the vinylic proton at C1. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "Benzene, [(1E)-5-bromo-1-pentenyl]-". The presence of characteristic absorption bands can be used to monitor the progress of a reaction, for example, the formation of the double bond or the introduction of the bromine atom.

Key expected IR absorption bands include:

Aromatic C-H stretching: Weak to medium bands typically appear just above 3000 cm-1 (e.g., 3030-3100 cm-1). libretexts.orgpressbooks.pub

Alkene C-H stretching: A band of medium intensity is expected around 3010-3040 cm-1.

Alkane C-H stretching: Strong bands from the methylene groups of the pentenyl chain will be observed below 3000 cm-1 (typically 2850-2960 cm-1). libretexts.org

Aromatic C=C stretching: One or more medium to weak bands will be present in the 1450-1600 cm-1 region, characteristic of the benzene ring. spectroscopyonline.com

Alkene C=C stretching: A band of variable intensity, often weak to medium, is expected around 1640-1680 cm-1 for the trans-disubstituted double bond.

C-Br stretching: A strong absorption band in the fingerprint region, typically between 500 and 600 cm-1, is indicative of the carbon-bromine bond.

Table 3: Characteristic Infrared Absorption Frequencies for Benzene, [(1E)-5-bromo-1-pentenyl]-

Functional GroupVibration TypeExpected Wavenumber (cm-1)Intensity
Aromatic C-HStretching3030 - 3100Weak to Medium
Alkene C-HStretching3010 - 3040Medium
Alkane C-HStretching2850 - 2960Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
Alkene C=CStretching1640 - 1680Weak to Medium
C-BrStretching500 - 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of "Benzene, [(1E)-5-bromo-1-pentenyl]-". In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C11H13Br). Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+• and [M+2]+•) of approximately equal intensity.

Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring (benzylic cleavage). For "Benzene, [(1E)-5-bromo-1-pentenyl]-", this could lead to the formation of a stable tropylium (B1234903) ion or related resonance-stabilized cations. youtube.com Another likely fragmentation is the loss of a bromine radical (•Br), leading to a prominent peak at [M-79/81]+. Other fragments may arise from cleavage along the alkyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for Benzene, [(1E)-5-bromo-1-pentenyl]-

m/zIdentity
224/226[C11H13Br]+• (Molecular ion)
145[C11H13]+ (Loss of •Br)
91[C7H7]+ (Tropylium ion)
77[C6H5]+ (Phenyl cation)

Note: The m/z values correspond to the major isotopes. The presence of bromine will lead to characteristic isotopic patterns for bromine-containing fragments.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While "Benzene, [(1E)-5-bromo-1-pentenyl]-" itself is a liquid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, its solid derivatives can be analyzed to determine the absolute configuration. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. youtube.com

For a molecule like "Benzene, [(1E)-5-bromo-1-pentenyl]-", which is achiral, this technique would primarily be used to confirm the (E)-stereochemistry of the double bond if it were to form a suitable crystalline derivative. In cases where a chiral center is introduced into the molecule through a subsequent reaction, X-ray crystallography of a single crystal of one of the enantiomers would be the definitive method for determining its absolute configuration. The heavy bromine atom in the structure would facilitate this analysis through anomalous dispersion effects. nih.gov

The process involves synthesizing a crystalline derivative of the compound, obtaining a high-quality single crystal, and then irradiating it with X-rays. The resulting diffraction pattern is analyzed to build and refine a model of the molecular structure. This provides unambiguous evidence of the connectivity and stereochemical arrangement of the atoms in the crystal lattice.

In-depth Analysis of Benzene, [(1E)-5-bromo-1-pentenyl]- in Synthetic Chemistry

Despite extensive research, specific documented applications of the chemical compound Benzene, [(1E)-5-bromo-1-pentenyl]- in the synthesis of complex molecules remain largely uncharacterized in publicly available scientific literature. Searches for its direct use as a precursor to biologically active natural products, a building block for advanced organic materials, a scaffold for pharmaceutical lead compounds, or in the development of stereoselective transformations have not yielded specific research findings or detailed studies focused solely on this compound.

While the constituent parts of the molecule—a phenyl group, a bromoalkenyl chain—are common motifs in synthetic organic chemistry, information regarding the integrated application of this specific E-isomer is scarce. Literature on related but distinct compounds, such as bromobenzene (B47551) and various bromoalkenes, is abundant; however, this information cannot be accurately extrapolated to describe the unique reactivity and synthetic utility of Benzene, [(1E)-5-bromo-1-pentenyl]-.

The following sections outline the intended areas of application for this compound, though at present they represent a theoretical framework rather than a summary of existing research.

Applications of Benzene, 1e 5 Bromo 1 Pentenyl in Complex Molecule Synthesis

The structure of Benzene (B151609), [(1E)-5-bromo-1-pentenyl]- suggests a versatile role in organic synthesis. The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The terminal phenyl group also provides a site for further functionalization through electrophilic aromatic substitution or other aromatic modification strategies. The five-carbon chain offers conformational flexibility and a scaffold for constructing more complex molecular architectures.

There is no specific documentation found detailing the use of Benzene, [(1E)-5-bromo-1-pentenyl]- as a direct precursor in the total synthesis of any known biologically active natural products. Hypothetically, its structure could serve as a key fragment for the synthesis of phenyl-containing polyketides or other natural products featuring a phenyl-alkenyl substructure.

The potential of Benzene, [(1E)-5-bromo-1-pentenyl]- as a building block for advanced organic materials has not been explored in the available literature. Its structure suggests possible applications in the synthesis of conjugated polymers or liquid crystals, where the rigid phenyl group and the reactive vinyl bromide could be exploited to create extended π-systems.

No published studies were identified that utilize Benzene, [(1E)-5-bromo-1-pentenyl]- as a scaffold for the synthesis of pharmaceutical lead compounds. The molecule's combination of a lipophilic phenyl group and a reactive handle could theoretically be used to generate libraries of compounds for screening against various biological targets.

Research on the specific role of Benzene, [(1E)-5-bromo-1-pentenyl]- in the development of new stereoselective transformations is not present in the current body of scientific literature. The (E)-configured double bond could potentially be used to investigate the stereochemical outcomes of reactions such as asymmetric dihydroxylation, epoxidation, or cyclopropanation.

Future Research Directions and Perspectives on Benzene, 1e 5 Bromo 1 Pentenyl

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov Future research into the synthesis of Benzene (B151609), [(1E)-5-bromo-1-pentenyl]- and its derivatives will likely prioritize these goals.

Current synthetic approaches to similar styrenyl structures often rely on established but potentially inefficient or atom-uneconomical reactions. researchgate.net Prospective research could focus on developing syntheses that leverage renewable feedstocks and environmentally benign reagents. For instance, methods to produce aromatic compounds from biomass-derived furfural (B47365) derivatives are gaining traction and could be adapted. ucl.ac.uk Another avenue involves replacing hazardous reagents, such as certain brominating agents, with greener alternatives like sodium bromate (B103136) in acetic acid, a solvent considered environmentally friendly. youtube.com

Key areas for development include:

Catalytic Olefin Metathesis: Ethenolysis of naturally occurring propenylbenzenes is an attractive, green route to functionalized styrenes. researchgate.net Exploring this strategy could provide a sustainable pathway to a styrenyl precursor, which could then be selectively halogenated.

Biocatalysis: The use of enzymes, such as haloalkane dehalogenases, offers a highly selective and environmentally compatible method for transformations. acs.org Research into enzymes that can tolerate and act on substrates like Benzene, [(1E)-5-bromo-1-pentenyl]- could lead to novel, green synthetic applications.

Solvent Selection: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is a core tenet of green chemistry. ucl.ac.ukrasayanjournal.co.in Investigating reaction conditions that allow for the synthesis and transformation of this compound in such systems will be a significant step forward. nih.gov

Exploration of Novel Catalytic Systems for its Transformations

The three functional handles of Benzene, [(1E)-5-bromo-1-pentenyl]-—the aromatic ring, the alkene, and the alkyl bromide—are all amenable to a vast array of catalytic transformations. Future research will undoubtedly focus on applying and developing novel catalytic systems to selectively modify these sites.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this substrate is an ideal candidate for such transformations. researchgate.netuzh.ch The terminal bromide can readily participate in reactions like Suzuki, Sonogashira, and Kumada couplings to form new carbon-carbon bonds. numberanalytics.comresearchgate.net

Potential Catalytic TransformationReactive SiteCatalyst Type (Example)Potential New Functionality
Suzuki Coupling C-Br BondPalladium(0) ComplexesAryl, Heteroaryl, Vinyl
Sonogashira Coupling C-Br BondPalladium(0)/Copper(I)Alkyne
Heck Reaction AlkenePalladium(0) ComplexesSubstituted Alkene
Hydroamination AlkeneRhodium, IridiumAmine
C-H Activation Aromatic RingPalladium(II), Rhodium(III)Aryl, Alkyl

This table illustrates potential catalytic transformations applicable to Benzene, [(1E)-5-bromo-1-pentenyl]-, the reactive site involved, examples of catalyst types, and the new functional groups that could be introduced.

Beyond established methods, the development of novel catalyst systems will be crucial. This includes exploring catalysts based on earth-abundant metals like nickel and iron as more sustainable alternatives to precious metals. beilstein-journals.orgpleiades.online Furthermore, photoredox catalysis offers a powerful tool for activating inert bonds under mild conditions and could be employed for unique transformations of the alkene or alkyl bromide moieties. nih.gov

Chemo- and Regioselective Functionalization of Polyfunctionalized Analogues

A primary challenge and opportunity in working with a molecule like Benzene, [(1E)-5-bromo-1-pentenyl]- is achieving chemo- and regioselectivity. The ability to modify one functional group while leaving the others untouched is key to its utility as a synthetic building block. Future research will focus on developing highly selective methods to functionalize this compound and its more complex analogues.

For instance, a significant goal would be to selectively perform a cross-coupling reaction at the C-Br bond without affecting the alkene or the aromatic ring. Conversely, reactions like epoxidation or dihydroxylation could be directed to the alkene while preserving the alkyl bromide for subsequent modification. journalspub.com Organocatalysis, which can activate substrates through specific interactions like hydrogen bonding, has shown great promise in achieving high levels of chemo- and regioselectivity in reactions involving styrenes and other polyfunctional molecules. nih.govnih.gov

The programmable functionalization of alkenes, where a catalyst can control the reaction sequence between isomerization and functionalization, represents a frontier in this area. thieme.de Applying such a system to an analogue of Benzene, [(1E)-5-bromo-1-pentenyl]- could allow for the selective modification of various positions along the pentenyl chain, vastly expanding its synthetic utility.

Applications in Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. nih.govresearchgate.net Benzene, [(1E)-5-bromo-1-pentenyl]- is an excellent candidate for integration into these modern synthetic workflows.

Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates and for reactions that require precise control over temperature and reaction time. sigmaaldrich.com The synthesis of this compound, or its subsequent transformations, could be optimized in a flow reactor to improve yield and safety. For example, halogenation reactions, which can be highly exothermic, are often more safely and selectively performed in continuous flow systems.

Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing chemical discovery. nih.govsigmaaldrich.com These systems can rapidly synthesize libraries of related compounds for screening purposes. synplechem.com By incorporating Benzene, [(1E)-5-bromo-1-pentenyl]- as a key building block into an automated synthesis workflow, researchers could quickly generate a diverse set of derivatives by systematically varying the reagents that react with its different functional groups. This would accelerate the discovery of new molecules with desired properties. synplechem.com

ParameterBatch SynthesisFlow Chemistry / Automated Synthesis
Scalability Difficult, requires re-optimizationStraightforward, by extending run time
Safety Higher risk with exothermic reactionsEnhanced safety, smaller reaction volumes
Control Limited control over mixing/temperaturePrecise control over parameters
Reproducibility Can be variableHigh
Throughput Low (one reaction at a time)High (serial or parallel synthesis)

This table provides a comparative overview of batch synthesis versus flow chemistry and automated synthesis, highlighting the advantages that could be realized for the production and derivatization of Benzene, [(1E)-5-bromo-1-pentenyl]-.

Discovery of Unexpected Reactivity and Mechanistic Surprises

While the reactivity of the individual functional groups in Benzene, [(1E)-5-bromo-1-pentenyl]- can be predicted based on established chemical principles, the interplay between them could lead to unexpected and novel transformations. msu.edu A key area of future research will be the exploration of this unique reactivity and the detailed mechanistic studies required to understand it.

One intriguing possibility is the potential for intramolecular cyclization reactions. researchgate.netrsc.org Under the right conditions, the terminal bromide could react with the aromatic ring or the double bond, potentially mediated by a catalyst or radical initiator, to form novel cyclic or polycyclic structures. beilstein-journals.org For example, radical cyclizations are powerful methods for building complex ring systems and could be initiated at the C-Br bond. acs.org

Mechanistic studies will be essential to unravel these potential reaction pathways. nih.govelsevierpure.com Techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling can provide deep insights into reaction intermediates and transition states. acs.org Such studies may reveal unforeseen electronic effects where one functional group influences the reactivity of another, or the participation of the molecule in unusual reaction cascades. The discovery of such novel reactivity would not only expand the chemical toolbox but also deepen our fundamental understanding of chemical principles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [(1E)-5-bromo-1-pentenyl]benzene with high stereoselectivity?

  • Methodology:

  • Cross-Coupling Reactions: Use palladium-catalyzed Heck or Suzuki-Miyaura coupling to attach the bromopentenyl chain to benzene. For stereocontrol, employ ligands like triphenylphosphine and maintain inert conditions (e.g., dry THF, nitrogen atmosphere).
  • Electrophilic Substitution: Brominate 1-pentenylbenzene using N-bromosuccinimide (NBS) under radical-initiated conditions to introduce bromine at the 5-position. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Purification: Isolate the product via column chromatography (silica gel, hexane/DCM gradient) and confirm stereochemistry using 1^1H NMR (coupling constants for E-configuration, Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}) .

Q. How can the stereochemical integrity of the (1E)-pentenyl group be confirmed experimentally?

  • Analytical Techniques:

  • 1^1H NMR Spectroscopy: Measure coupling constants between vinyl protons. For the E-isomer, trans coupling (J=1216 HzJ = 12-16\ \text{Hz}) is diagnostic. Overlapping signals can be resolved using 2D COSY or NOESY to identify spatial proximity .
  • IR Spectroscopy: Analyze C=C stretching vibrations (1650 cm1\sim 1650\ \text{cm}^{-1}) and compare with computed spectra (DFT/B3LYP/6-31G**) to validate geometry .

Q. What are the recommended purification strategies for [(1E)-5-bromo-1-pentenyl]benzene?

  • Methods:

  • Distillation: Use fractional distillation under reduced pressure (b.p. estimated via group contribution methods) to separate from low-boiling byproducts.
  • Crystallization: Optimize solvent systems (e.g., ethanol/water) for recrystallization, leveraging bromine's polarity for improved crystal formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of [(1E)-5-bromo-1-pentenyl]benzene in substitution reactions?

  • Approach:

  • DFT Calculations: Model transition states for nucleophilic substitution (e.g., SN2 at bromine) using Gaussian 16 at the M06-2X/cc-pVTZ level. Compare activation energies for competing pathways (substitution vs. elimination).
  • Solvent Effects: Include implicit solvent models (e.g., PCM for THF) to assess polarity's impact on reaction barriers .
    • Validation: Cross-reference computed 1^1H NMR shifts with experimental data (e.g., 13C^{13}\text{C} DEPT for carbon environments) .

Q. What experimental design optimizes mechanistic studies of bromine substitution in this compound?

  • Design:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using 79Br^{79}\text{Br} vs. 81Br^{81}\text{Br} isotopes to identify bond-breaking steps.
  • Trapping Intermediates: Use low-temperature NMR (-40°C in CD2_2Cl2_2) to stabilize carbocation or radical intermediates during substitution .
    • Data Analysis: Apply Eyring plots to derive activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) from rate constants at varying temperatures .

Q. How can contradictions in spectroscopic data (e.g., unexpected mass fragments) be resolved?

  • Troubleshooting:

  • High-Resolution Mass Spectrometry (HRMS): Identify fragment ions (e.g., loss of Br^- at m/z 135) and compare with NIST database entries for bromoalkenes (Figure 5 in ).
  • Isotopic Pattern Analysis: Verify bromine's characteristic 1:1 isotopic ratio (m/z 158/160) to distinguish from chlorine-containing impurities .

Q. What strategies are effective for studying the compound’s stability under thermal or photolytic conditions?

  • Experimental Setup:

  • Thermogravimetric Analysis (TGA): Monitor decomposition onset temperatures (200°C\sim 200°C) under nitrogen.
  • UV-Vis Spectroscopy: Track absorbance changes (λmax250 nm\lambda_{\text{max}} \approx 250\ \text{nm}) during photolysis to assess degradation kinetics .
    • Contingencies: Use scavengers (e.g., BHT for radicals) to inhibit unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, [(1E)-5-bromo-1-pentenyl]-
Reactant of Route 2
Reactant of Route 2
Benzene, [(1E)-5-bromo-1-pentenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.